molecular formula C14H14N4O5S2 B2877130 N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034324-46-2

N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2877130
CAS No.: 2034324-46-2
M. Wt: 382.41
InChI Key: RVTKOTDTNJKBHD-UHFFFAOYSA-N
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Description

“N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a complex structure with multiple functional groups, including a furo[2,3-c]pyridine moiety, a thiazole ring, and a sulfonamide linkage. Compounds with such intricate structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Introduction of the thiazole ring: This step might involve the reaction of a thioamide with a halogenated acetamide.

    Sulfonamide formation: The sulfonamide linkage can be introduced by reacting an amine with a sulfonyl chloride.

    Final coupling: The final step would involve coupling the intermediate compounds under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    High-throughput screening: of reaction conditions.

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

“N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the thiazole or furo[2,3-c]pyridine rings.

    Reduction: Reduction reactions could target the sulfonamide group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules. Its structural features suggest it might bind to proteins or nucleic acids, making it a candidate for drug discovery.

Medicine

In medicine, compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. “this compound” might exhibit similar activities and could be explored as a therapeutic agent.

Industry

In the industrial sector, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide” would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound might inhibit enzymes by binding to their active sites.

    Receptor modulation: It could interact with cellular receptors, altering signal transduction pathways.

    DNA intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide: can be compared to other sulfonamide-containing compounds, such as sulfanilamide and sulfathiazole.

    Furo[2,3-c]pyridine derivatives: Compounds like furo[2,3-c]pyridine-2-carboxylic acid.

    Thiazole derivatives: Compounds such as thiazole-4-carboxamide.

Uniqueness

The uniqueness of “this compound” lies in its combination of multiple heterocyclic rings and functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

N-[5-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S2/c1-9(19)17-14-15-8-11(24-14)25(21,22)16-4-6-18-5-2-10-3-7-23-12(10)13(18)20/h2-3,5,7-8,16H,4,6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTKOTDTNJKBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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